5-(2-Hydroxyethyl)-2-thiouracil

概述

描述

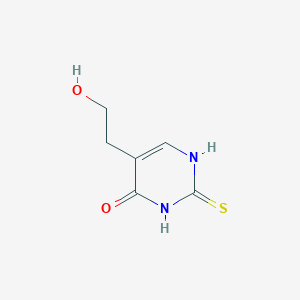

5-(2-Hydroxyethyl)-2-thiouracil is a sulfur-containing heterocyclic compound derived from uracil, a pyrimidine nucleobase This compound is characterized by the presence of a thiol group at the second position and a hydroxyethyl group at the fifth position of the uracil ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)-2-thiouracil typically involves the modification of uracil derivatives. One common method includes the reaction of 2-thiouracil with ethylene oxide under controlled conditions to introduce the hydroxyethyl group at the fifth position. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the ethylene oxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid or sulfoxide group.

Reduction: The compound can be reduced to form this compound derivatives with altered oxidation states of sulfur.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfonic acids, sulfoxides.

Reduction Products: Thiol derivatives.

Substitution Products: Alkylated or acylated derivatives.

科学研究应用

Medicinal Chemistry

5-(2-Hydroxyethyl)-2-thiouracil has been investigated for its potential as an antiviral , antibacterial , and anticancer agent.

- Anticancer Activity : Research has shown that derivatives of 2-thiouracil can inhibit the growth of various cancer cell lines. For instance, a study synthesized novel 2-thiouracil derivatives that demonstrated significant cytotoxicity against ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cell lines. The most promising compound induced cell cycle arrest and apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

- Antiviral Properties : The compound has been explored for its ability to inhibit viral replication. Its structural similarity to nucleosides allows it to interfere with viral RNA synthesis, making it a candidate for antiviral drug development.

- Antibacterial Effects : Preliminary studies indicate that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria. This could lead to its use in developing new antibiotics.

Biochemical Research

In biochemical applications, this compound serves as a valuable tool for studying enzyme inhibition and protein interactions.

- Enzyme Inhibition : The compound's ability to interact with biological macromolecules positions it as a potential enzyme inhibitor. Research has indicated that it may inhibit specific enzymes involved in nucleotide metabolism, which could be useful in understanding metabolic pathways and developing targeted therapies.

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies provide insights into its mechanism of action at the molecular level, facilitating the design of more potent derivatives .

Material Science

The unique chemical properties of this compound also make it suitable for applications in material science.

- Polymer Chemistry : The compound can be used as a building block in synthesizing novel polymers with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the mechanical and thermal stability of materials used in various industrial applications.

- Nanomaterials : Research is ongoing into the use of this compound in developing nanomaterials for drug delivery systems. Its ability to form complexes with metal ions could lead to advancements in targeted drug delivery mechanisms .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of synthesized 2-thiouracil derivatives on multiple cancer cell lines. The most active compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a safe anticancer agent. Flow cytometric analysis revealed that this compound induced apoptosis through upregulation of cell cycle inhibitors such as p21 and p27 .

Case Study 2: Enzyme Interaction Studies

In another study focused on enzyme inhibition, researchers utilized molecular docking techniques to analyze how this compound binds to target enzymes involved in nucleic acid synthesis. The results indicated strong binding affinities, suggesting that modifications to this compound could yield even more effective enzyme inhibitors.

作用机制

The mechanism by which 5-(2-Hydroxyethyl)-2-thiouracil exerts its effects is primarily through its interaction with biological macromolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound targets enzymes with active site cysteine residues, leading to inhibition of their catalytic activity.

Pathways: It may interfere with sulfur metabolism pathways, affecting cellular redox states and signaling.

相似化合物的比较

2-Thiouracil: Lacks the hydroxyethyl group, making it less versatile in chemical modifications.

5-Hydroxyethyluracil: Lacks the thiol group, reducing its potential for covalent interactions with proteins.

5-Methyl-2-thiouracil: Contains a methyl group instead of a hydroxyethyl group, altering its chemical reactivity and biological activity.

Uniqueness: 5-(2-Hydroxyethyl)-2-thiouracil is unique due to the presence of both a thiol and a hydroxyethyl group, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

5-(2-Hydroxyethyl)-2-thiouracil (CAS No. 23956-11-8) is a derivative of thiouracil, a compound known for its various biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a thiol group and a hydroxyl ethyl side chain. Its structural formula can be depicted as follows:

This compound belongs to a class of thiouracil derivatives that have been shown to exhibit various biological activities, including enzyme inhibition and receptor modulation.

This compound primarily functions through the following mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin biosynthesis. The inhibition is significant for therapeutic applications in conditions like hyperpigmentation and certain skin disorders .

- Receptor Modulation : The compound acts as an agonist at specific purinergic receptors (P2Y receptors), which are involved in various physiological processes including inflammation and cell signaling. Modifications in the thiouracil structure enhance its potency at these receptors .

Antioxidant and Antimicrobial Properties

Research indicates that this compound exhibits notable antioxidant properties, which contribute to its potential as a therapeutic agent against oxidative stress-related diseases. Additionally, it has demonstrated antimicrobial activity against various pathogens, making it a candidate for further development in the field of infectious diseases .

Tyrosinase Inhibition

In studies focusing on tyrosinase inhibition, this compound showed promising results with an IC50 value indicating effective inhibition. This activity is crucial for developing treatments for conditions such as melasma and other pigmentation disorders .

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various thiourea derivatives on mushroom tyrosinase. Among these, this compound was identified as a lead compound due to its significant inhibitory activity. Molecular docking studies revealed interactions with key residues in the active site of tyrosinase, providing insights into its mechanism of action .

化学反应分析

Derivatization at the Hydroxyethyl Group

The hydroxyethyl side chain undergoes typical alcohol reactions:

Esterification

Reaction with acetyl chloride or anhydrides produces ester derivatives. For example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Reflux, 4 hours | 5-(2-Acetoxyethyl)-2-thiouracil | 85% |

Etherification

Alkylation with alkyl halides under basic conditions yields ethers:

| Reagent | Base | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | 5-(2-Methoxyethyl)-2-thiouracil | 78% |

Oxidation

The hydroxyethyl group can be oxidized to a carbonyl group using CrO₃ or KMnO₄, forming 5-acetyl-2-thiouracil derivatives .

Reactions at the Thiouracil Core

The thiouracil ring participates in electrophilic and nucleophilic substitutions:

Halogenation

Bromination at the C6 position occurs under acidic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (excess) | Glacial acetic acid | 5-(2-Hydroxyethyl)-6-bromo-2-thiouracil | 90% |

Sulfonation

Chlorosulfonic acid introduces sulfonyl groups at the C5 position:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| ClSO₃H (excess) | 120°C, 6 hr | 5-(2-Hydroxyethyl)-2-thiouracil-5-sulfonyl chloride | 73% |

Condensation Reactions

The hydroxyethyl group facilitates condensations with aldehydes and amines:

Mannich Reaction

Reaction with paraformaldehyde and primary amines produces Mannich bases:

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | EtOH, reflux | 5-(2-(N-Phenylaminomethyl)ethyl)-2-thiouracil | 68% |

Knoevenagel Condensation

Condensation with ethyl cyanoacetate and aromatic aldehydes yields α,β-unsaturated nitriles:

| Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | K₂CO₃, EtOH | 5-(2-(Cyano-styryl)ethyl)-2-thiouracil | 65% |

Complexation with Metals

The thiol and carbonyl groups coordinate with transition metals:

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | H₂O, 25°C | [Cu(this compound)₂Cl₂] | Anticancer agent | |

| Pd(NO₃)₂ | DMSO, 60°C | [Pd(this compound)₃]²⁺ | Catalysis |

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

属性

IUPAC Name |

5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOFBQMOMPQKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394311 | |

| Record name | 5-(2-hydroxyethyl)-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23956-11-8 | |

| Record name | NSC528411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-hydroxyethyl)-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。